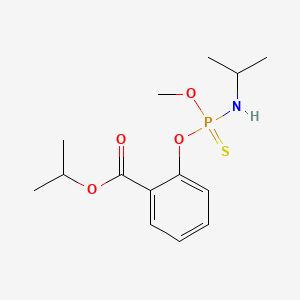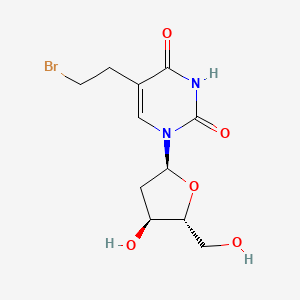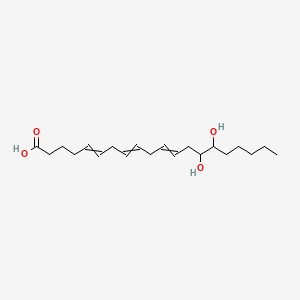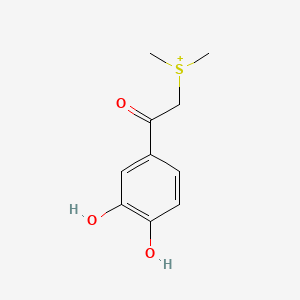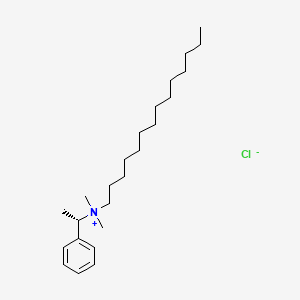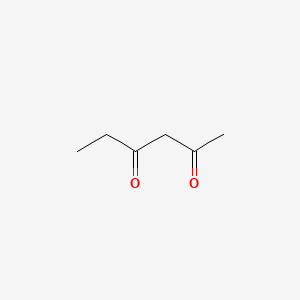
2,4-Hexanedione
描述
2,4-Hexanedione, also known as hexane-2,4-dione, is an organic compound with the molecular formula C6H10O2. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. This compound is a diketone, meaning it contains two carbonyl groups (C=O) located at the second and fourth positions of the hexane chain.
作用机制
Target of Action
The primary target of 2,4-Hexanedione (also known as hexane-2,4-dione) is the neurofilaments in the peripheral and central nervous systems . It interacts directly with these neurofilaments, leading to their accumulation in giant axonal swellings .
Mode of Action
This compound is a γ-diketone, and its neurotoxicity resides in this structure . It reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . The oxidation of these pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .
Biochemical Pathways
The pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) signaling pathway is involved in this compound-induced neuronal apoptosis . ProNGF, a precursor of mature nerve growth factor (mNGF), might activate apoptotic signaling by binding to p75NTR in neurons . This leads to the activation of c-Jun N-terminal kinase (JNK) and c-Jun, and disrupts the balance between B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax) .
Pharmacokinetics
It’s known that this compound can cross the blood-brain barrier, indicating that it has significant bioavailability in the central nervous system .
Result of Action
The result of this compound’s action is neuronal apoptosis, which is a well-established contributor to neurological dysfunction induced by chemicals and toxins . This apoptosis is associated with a degeneration of the peripheral nervous system (and eventually the central nervous system), starting with the distal portions of the longer and wider nerve axons .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the neurotoxic effects of this compound can be exacerbated by conditions such as diabetes mellitus . Therefore, individuals with elevated body weight and glucose levels, and those employed in high-risk workplaces have a greater probability of cognitive impairment .
生化分析
Biochemical Properties
2,4-Hexanedione plays a critical role in biochemical reactions, particularly in the metabolism of hexane. It interacts with various enzymes and proteins, including those involved in the detoxification processes. One of the key interactions is with the enzyme cytochrome P450, which catalyzes the oxidation of hexane to this compound. This compound can also form adducts with proteins, leading to potential disruptions in their normal functions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism. For instance, this compound has been found to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can interfere with the normal function of mitochondria, resulting in impaired energy production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and enzymes, inhibiting their activity or altering their function. For example, this compound can form covalent bonds with lysine residues in proteins, leading to the formation of cross-linked protein aggregates. This can result in the inhibition of enzyme activity and disruption of normal cellular processes. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to this compound has been shown to cause cumulative damage to cells, leading to chronic oxidative stress and impaired cellular function. In in vitro studies, prolonged exposure to this compound has been associated with increased cell death and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in cellular function. At higher doses, this compound can induce significant toxicity, leading to severe oxidative damage, inflammation, and cell death. In animal studies, high doses of this compound have been associated with neurotoxicity, hepatotoxicity, and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of hexane. It is formed through the oxidation of hexane by cytochrome P450 enzymes. Once formed, this compound can undergo further metabolism, including reduction to 2,5-hexanediol or conjugation with glutathione. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound can interact with transport proteins and binding proteins, which facilitate its movement within cells and tissues. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, this compound can be transported into mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. The compound’s localization to specific cellular compartments is influenced by targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Hexanedione can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with acetone in the presence of sodium ethoxide. Another method includes the reaction of 2,4-pentanedione with 1-bromobutane in the presence of sodium amide and liquid ammonia .
Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. One such method includes the use of sodium amide in liquid ammonia followed by acid hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
2,4-Hexanedione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound typically yields alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones, depending on the reaction conditions and reagents used .
科学研究应用
2,4-Hexanedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of diketones on cellular processes and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in the synthesis of medicinal compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products .
相似化合物的比较
- 2,5-Hexanedione
- 2,6-Heptanedione
- Acetylacetone
Uniqueness: 2,4-Hexanedione is particularly notable for its use in the synthesis of complex organic molecules and its specific interactions with biological systems. Unlike 2,5-hexanedione, which is known for its neurotoxicity, this compound has distinct chemical properties that make it valuable in various research and industrial applications .
属性
IUPAC Name |
hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGLIPWGGRQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062769 | |
| Record name | 2,4-Hexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3002-24-2 | |
| Record name | 2,4-Hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Hexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Hexanedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEXANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD32E86EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


